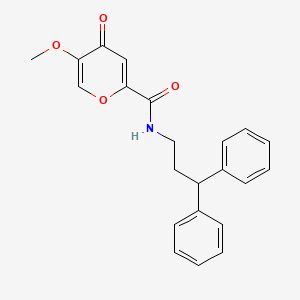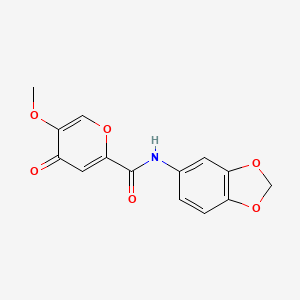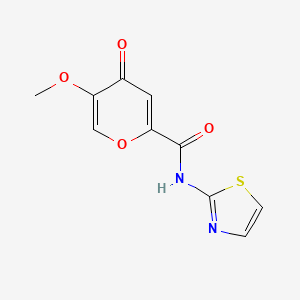
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide, also known as 5-MOP, is a synthetic compound derived from natural plant-derived compounds. The compound is widely used in the scientific research field for its many applications and advantages. 5-MOP is a versatile compound that can be used in a variety of ways, including as a synthetic reagent, as a fluorescent marker, and as a tool for studying biological processes.
科学的研究の応用
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide has a wide variety of applications in scientific research. It is used as a fluorescent marker in cell biology, allowing researchers to visualize and study cellular processes. It is also used as a tool for studying the effects of drugs, toxins, and other compounds on biological systems. Additionally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is used as a synthetic reagent in organic synthesis, allowing researchers to synthesize novel compounds.
作用機序
The mechanism of action of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is not fully understood. However, it is believed that the compound acts as a fluorescent marker by binding to specific proteins or enzymes in the cell. This binding allows researchers to track the activity of these proteins or enzymes, providing valuable insight into the molecular processes occurring in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide are not fully understood. However, it is believed that the compound has the potential to interact with proteins and enzymes in the cell, resulting in changes to the cell's metabolism and function. In addition, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide has been shown to interact with certain types of cancer cells, suggesting potential applications in cancer research.
実験室実験の利点と制限
The advantages of using 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide in laboratory experiments include its versatility, low cost, and ease of use. It is also a relatively safe compound, making it suitable for use in a variety of laboratory settings. The main limitation of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is that it is not as sensitive as some other fluorescent markers, making it less suitable for use in high-sensitivity experiments.
将来の方向性
The potential future applications of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide are numerous. It could be used in the development of novel drugs and therapies, as a tool for studying the effects of toxins and other compounds on biological systems, and as a fluorescent marker for studying cellular processes. Additionally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide could be used in the development of new synthetic reagents for organic synthesis, allowing researchers to synthesize novel compounds. Finally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide could be used in the study of cancer, providing valuable insight into the molecular processes occurring in cancer cells.
合成法
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-methoxy-3-methyl-1-phenyl-1-pentanol with 3,4,5-trimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide in a single step. Other methods of synthesis include the use of acyl halides, such as ethyl chloroformate, or the use of other organic compounds, such as methylene chloride.
特性
IUPAC Name |
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-20-11-5-9(6-12(21-2)15(11)23-4)17-16(19)13-7-10(18)14(22-3)8-24-13/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJZSDPFAOSPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)
![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)





![5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one](/img/structure/B6558712.png)